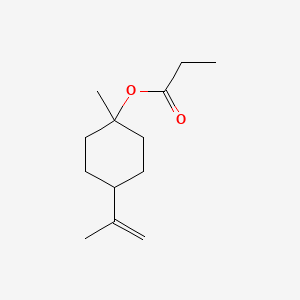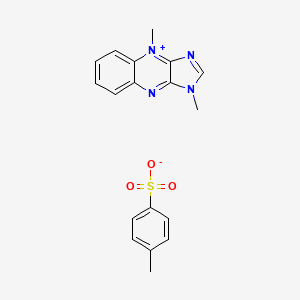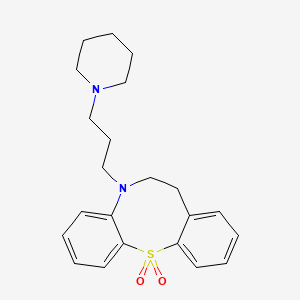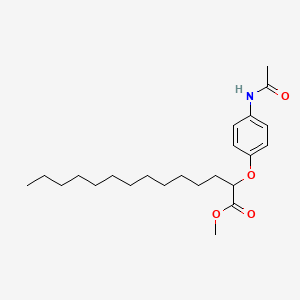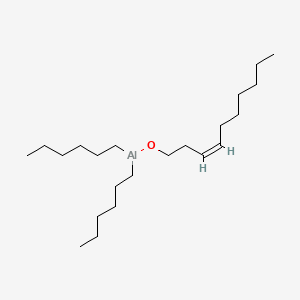![molecular formula C16H23ClO B13779494 1-[4-(2-Chloroethyl)phenyl]octan-1-one CAS No. 841251-38-5](/img/no-structure.png)
1-[4-(2-Chloroethyl)phenyl]octan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Chloroethyl)phenyl]octan-1-one is an organic compound with the molecular formula C₁₆H₂₃ClO and a molecular weight of 266.806 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 2-chloroethyl group and an octanone chain. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloroethyl)phenyl]octan-1-one typically involves the alkylation of 4-(2-chloroethyl)phenyl with octanone. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Common reagents used in this synthesis include alkyl halides and ketones .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process may involve multiple steps, including purification and distillation, to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2-Chloroethyl)phenyl]octan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[4-(2-Chloroethyl)phenyl]octan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(2-Bromoethyl)phenyl]octan-1-one: Similar structure but with a bromoethyl group instead of chloroethyl.
1-[4-(2-Fluoroethyl)phenyl]octan-1-one: Contains a fluoroethyl group.
1-[4-(2-Iodoethyl)phenyl]octan-1-one: Features an iodoethyl group.
Uniqueness
1-[4-(2-Chloroethyl)phenyl]octan-1-one is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
| 841251-38-5 | |
Formule moléculaire |
C16H23ClO |
Poids moléculaire |
266.80 g/mol |
Nom IUPAC |
1-[4-(2-chloroethyl)phenyl]octan-1-one |
InChI |
InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-16(18)15-10-8-14(9-11-15)12-13-17/h8-11H,2-7,12-13H2,1H3 |
Clé InChI |
DMNJPJOPEKGAQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C1=CC=C(C=C1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





